molecular formula C23H33NO6 B14658186 butyl prop-2-enoate;2-(hydroxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene CAS No. 51601-25-3

butyl prop-2-enoate;2-(hydroxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene

Cat. No.: B14658186
CAS No.: 51601-25-3
M. Wt: 419.5 g/mol
InChI Key: XDXOQQATUVFJEF-UHFFFAOYSA-N
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Description

The compound “butyl prop-2-enoate; 2-(hydroxymethyl)prop-2-enamide; 2-methylprop-2-enoic acid; styrene” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. 2-(Hydroxymethyl)prop-2-enamide, also known as N-(hydroxymethyl)acrylamide, is a derivative of acrylamide and is used in various polymerization processes. 2-Methylprop-2-enoic acid, commonly known as methacrylic acid, is a colorless, viscous liquid used in the production of methacrylate polymers. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.

Chemical Reactions Analysis

Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other monomers such as ethylene, styrene, and vinyl acetate .

2-(Hydroxymethyl)prop-2-enamide: 2-(Hydroxymethyl)prop-2-enamide can undergo polymerization to form polyacrylamides. It can also react with various electrophiles and nucleophiles due to the presence of the amide group .

2-Methylprop-2-enoic Acid: 2-Methylprop-2-enoic acid can undergo polymerization to form polymethacrylic acid. It can also participate in esterification reactions to form methacrylate esters .

Styrene: Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization reactions with other monomers such as acrylonitrile and butadiene to form various copolymers .

Comparison with Similar Compounds

Butyl Prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate has a longer alkyl chain, which imparts different physical properties such as lower volatility and higher flexibility .

2-(Hydroxymethyl)prop-2-enamide: Similar compounds include acrylamide and methacrylamide. The hydroxymethyl group in 2-(hydroxymethyl)prop-2-enamide provides additional sites for hydrogen bonding, affecting its solubility and reactivity .

2-Methylprop-2-enoic Acid: Similar compounds include acrylic acid and crotonic acid. The methyl group in 2-methylprop-2-enoic acid provides steric hindrance, affecting its polymerization behavior .

Styrene: Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene has a simpler structure, making it more reactive in polymerization reactions .

This detailed article provides a comprehensive overview of the compound “butyl prop-2-enoate; 2-(hydroxymethyl)prop-2-enamide; 2-methylprop-2-enoic acid; styrene,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

51601-25-3

Molecular Formula

C23H33NO6

Molecular Weight

419.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-(hydroxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C4H7NO2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(2-6)4(5)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;6H,1-2H2,(H2,5,7);1H2,2H3,(H,5,6)

InChI Key

XDXOQQATUVFJEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=C(CO)C(=O)N

Origin of Product

United States

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